molecular formula C12H10N4O2S2 B2920176 2-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethyl)isoindoline-1,3-dione CAS No. 556024-08-9

2-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethyl)isoindoline-1,3-dione

Cat. No.: B2920176
CAS No.: 556024-08-9
M. Wt: 306.36
InChI Key: MKHXZNPDOPKXTL-UHFFFAOYSA-N
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Description

2-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethyl)isoindoline-1,3-dione is a complex organic compound that features a thiadiazole ring, an isoindoline-1,3-dione moiety, and an amino group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethyl)isoindoline-1,3-dione typically involves multiple steps. . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.

    Substitution: This reaction can replace one functional group with another, often using reagents like halides or acids.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new alkyl or aryl groups.

Scientific Research Applications

2-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethyl)isoindoline-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition can disrupt the survival of certain bacteria, such as Helicobacter pylori, which rely on urease activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethyl)isoindoline-1,3-dione is unique due to its combination of the thiadiazole ring and isoindoline-1,3-dione moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S2/c13-11-14-15-12(20-11)19-6-5-16-9(17)7-3-1-2-4-8(7)10(16)18/h1-4H,5-6H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHXZNPDOPKXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCSC3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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